molecular formula C11H8N2O B3118783 9H-Pyrido[3,4-b]indole, 2-oxide CAS No. 24223-07-2

9H-Pyrido[3,4-b]indole, 2-oxide

Cat. No.: B3118783
CAS No.: 24223-07-2
M. Wt: 184.19 g/mol
InChI Key: IRDLFNVGQPUJLH-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole, 2-oxide is a heterocyclic compound that belongs to the class of β-carbolines. It is structurally characterized by a pyridine ring fused to an indole moiety with an additional oxygen atom at the 2-position. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 9H-Pyrido[3,4-b]indole, 2-oxide is indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway. By inhibiting IDO, this compound can potentially influence various biological processes, including immune response and neurological function.

Mode of Action

As an inhibitor of IDO, this compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This interaction disrupts the normal metabolic processes associated with IDO, leading to changes in the concentrations of tryptophan and its metabolites.

Biochemical Pathways

The inhibition of IDO affects the kynurenine pathway, which is the primary route of tryptophan metabolism. This pathway produces several bioactive metabolites, including kynurenine, quinolinic acid, and kynurenic acid, which have various effects on the nervous and immune systems. By inhibiting IDO, this compound can potentially alter the levels of these metabolites, influencing various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of IDO. By disrupting tryptophan metabolism, the compound can potentially influence various physiological processes, including immune response and neurological function . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido[3,4-b]indole, 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of indole derivatives with pyridine carboxaldehydes in the presence of oxidizing agents. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido[3,4-b]indole, 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted β-carbolines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

9H-Pyrido[3,4-b]indole, 2-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory, neuroprotective, and anticancer properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Pyrido[3,4-b]indole, 2-oxide is unique due to the presence of the oxide group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-hydroxypyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-13-6-5-9-8-3-1-2-4-10(8)12-11(9)7-13/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDLFNVGQPUJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CN(C=C3N=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Pyrido[3,4-b]indole, 2-oxide
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Reactant of Route 6
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